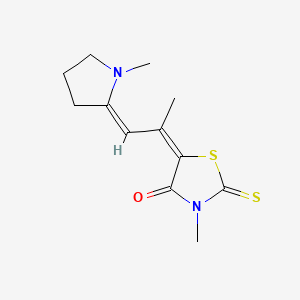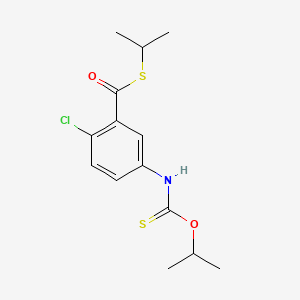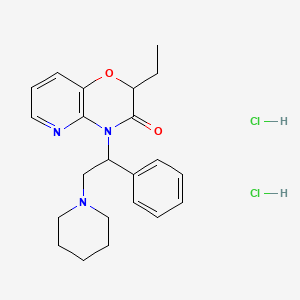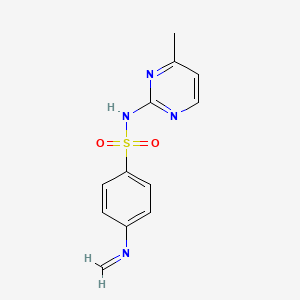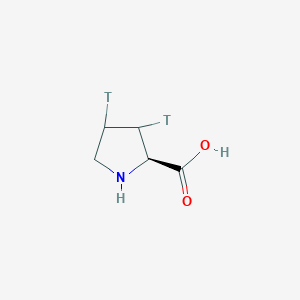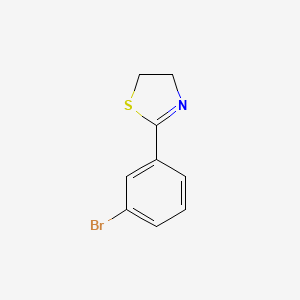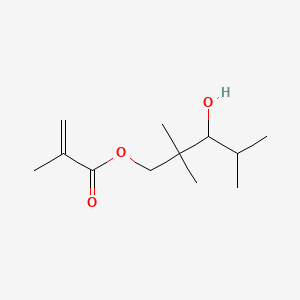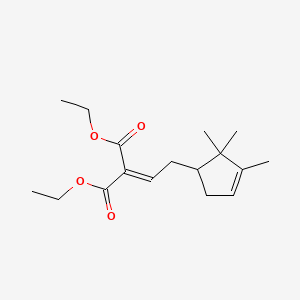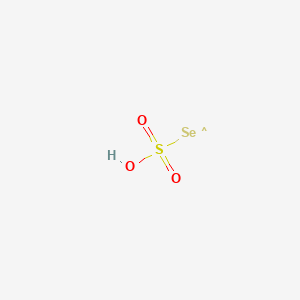
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the phenoxazin-5-ium core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: The amino groups are introduced through nucleophilic substitution reactions, where the cyanoethyl and ethylmethylamino groups are added.
Acetate formation: The final step involves the formation of the acetate salt, usually by reacting the phenoxazin-5-ium compound with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent dye or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The exact pathways depend on the specific application, but common mechanisms include:
Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
DNA intercalation: The compound can insert itself between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium chloride
- 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium bromide
Uniqueness
Compared to similar compounds, 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium acetate has unique properties due to the presence of the acetate group. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it particularly useful in specific applications.
Propriétés
Numéro CAS |
97952-44-8 |
|---|---|
Formule moléculaire |
C21H25N4O.C2H3O2 C23H28N4O3 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[7-[2-cyanoethyl(ethyl)amino]-2-methylphenoxazin-3-ylidene]-ethyl-methylazanium;acetate |
InChI |
InChI=1S/C21H25N4O.C2H4O2/c1-5-24(4)19-14-21-18(12-15(19)3)23-17-9-8-16(13-20(17)26-21)25(6-2)11-7-10-22;1-2(3)4/h8-9,12-14H,5-7,11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
SEZXTGNGRLRIOJ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCC#N)C1=CC2=C(C=C1)N=C3C=C(C(=[N+](C)CC)C=C3O2)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


